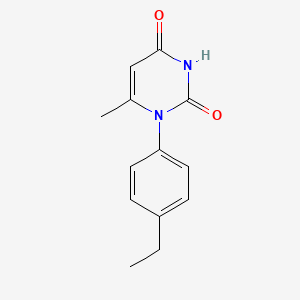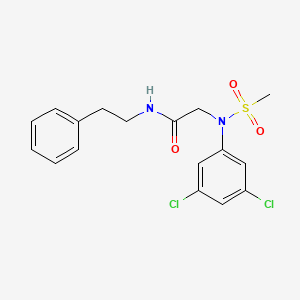![molecular formula C19H23NO6 B5038874 2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)
2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene, commonly known as MMNE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNE is a synthetic compound that belongs to the family of nitrophenyl ethers and can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of MMNE is not fully understood, but it is believed to involve the inhibition of certain enzymes in cancer cells, leading to cell death. MMNE has also been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
Studies have shown that MMNE has low toxicity and does not cause significant changes in biochemical and physiological parameters in animals. However, further studies are needed to fully understand the effects of MMNE on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MMNE is its potential as a versatile building block for the synthesis of novel compounds with unique properties. However, one limitation is that MMNE is a synthetic compound, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for MMNE research, including:
1. Further studies on the mechanism of action of MMNE and its potential as an anticancer agent.
2. Development of novel polymers using MMNE as a building block.
3. Investigation of the potential environmental impact of MMNE and its use as a biodegradable herbicide.
4. Exploration of the antimicrobial properties of MMNE and its potential use as an antimicrobial agent.
Conclusion
In conclusion, MMNE is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNE can be synthesized using various methods and has been studied for its potential as an anticancer agent, building block for novel polymers, biodegradable herbicide, and antimicrobial agent. Further studies are needed to fully understand the mechanism of action and potential applications of MMNE.
Synthesemethoden
MMNE can be synthesized using various methods, including the reaction of 4-methyl-2-nitrophenol with 2-chloroethyl-2-(2-methoxyethoxy)ethyl ether, followed by a reaction with 4-methylphenol in the presence of a base. Another method involves the reaction of 4-methyl-2-nitrophenol with 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate, followed by a reaction with sodium methoxide.
Wissenschaftliche Forschungsanwendungen
MMNE has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MMNE has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, MMNE has been studied for its use in the synthesis of novel polymers with unique properties. In environmental science, MMNE has been studied for its potential as a biodegradable herbicide.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-14-4-6-17(16(12-14)20(21)22)25-10-8-24-9-11-26-18-7-5-15(2)13-19(18)23-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPASHKRYIHBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)

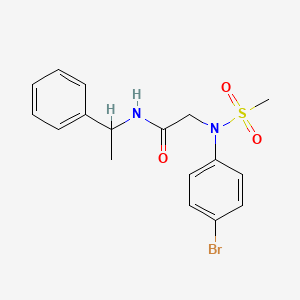
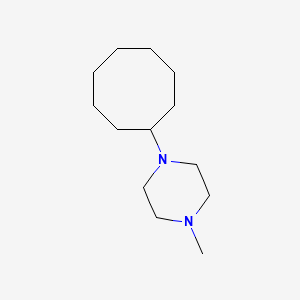
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5038821.png)
![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)
![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)

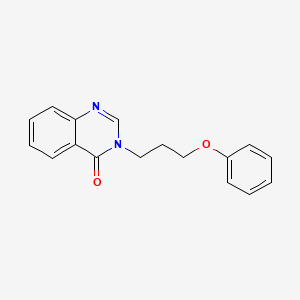
![7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5038865.png)
